molecular formula C13H12N4O4 B13197396 5-Cyclobutyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid

5-Cyclobutyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B13197396
M. Wt: 288.26 g/mol
InChI Key: XHDXHWNTIKJEMU-UHFFFAOYSA-N
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Description

5-Cyclobutyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a cyclobutyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclobutyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with 3-nitrobenzoyl chloride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Cyclobutyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of alkylated or acylated triazole derivatives.

Scientific Research Applications

5-Cyclobutyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Cyclobutyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the triazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclobutyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid
  • 5-Cyclobutyl-1-(3-aminophenyl)-1H-1,2,4-triazole-3-carboxylic acid
  • 5-Cyclobutyl-1-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxylic acid

Uniqueness

5-Cyclobutyl-1-(3-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid is unique due to the presence of both a cyclobutyl group and a nitrophenyl group, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for drug discovery and material science.

Properties

Molecular Formula

C13H12N4O4

Molecular Weight

288.26 g/mol

IUPAC Name

5-cyclobutyl-1-(3-nitrophenyl)-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C13H12N4O4/c18-13(19)11-14-12(8-3-1-4-8)16(15-11)9-5-2-6-10(7-9)17(20)21/h2,5-8H,1,3-4H2,(H,18,19)

InChI Key

XHDXHWNTIKJEMU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC(=NN2C3=CC(=CC=C3)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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